molecular formula C20H18O4 B15160808 2,5-Bis(benzyloxy)benzene-1,4-diol CAS No. 142031-13-8

2,5-Bis(benzyloxy)benzene-1,4-diol

Cat. No.: B15160808
CAS No.: 142031-13-8
M. Wt: 322.4 g/mol
InChI Key: SKTHXFVVBLGINM-UHFFFAOYSA-N
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Description

2,5-Bis(benzyloxy)benzene-1,4-diol is a symmetrically substituted hydroquinone derivative featuring hydroxyl groups at the 1,4-positions and benzyloxy groups at the 2,5-positions of the benzene ring. This compound belongs to a broader class of dihydroxybenzene derivatives, which are widely studied for their redox activity, hydrogen-bonding capabilities, and applications in materials science. For instance, derivatives like DMHQ (2,5-bis[(morpholin-4-yl)methyl]benzene-1,4-diol) and BDIBD (2,5-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene-1,4-diol) demonstrate the role of substituents in modulating solubility and excited-state intramolecular proton transfer (ESIPT) characteristics .

Properties

CAS No.

142031-13-8

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

2,5-bis(phenylmethoxy)benzene-1,4-diol

InChI

InChI=1S/C20H18O4/c21-17-12-20(24-14-16-9-5-2-6-10-16)18(22)11-19(17)23-13-15-7-3-1-4-8-15/h1-12,21-22H,13-14H2

InChI Key

SKTHXFVVBLGINM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2O)OCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(benzyloxy)benzene-1,4-diol typically involves the protection of hydroquinone. One common method is the reaction of hydroquinone with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction proceeds under reflux conditions, leading to the formation of the desired product after purification .

Industrial Production Methods

While specific industrial production methods for 2,5-Bis(benzyloxy)benzene-1,4-diol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(benzyloxy)benzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of benzoquinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Bis(benzyloxy)benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential antioxidant properties due to its structural similarity to hydroquinone.

    Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with antioxidant or anticancer properties.

    Industry: Utilized in the synthesis of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2,5-Bis(benzyloxy)benzene-1,4-diol is largely dependent on its ability to undergo redox reactions. The benzyloxy groups can stabilize the radical intermediates formed during these reactions, making the compound a potential antioxidant. The molecular targets and pathways involved include interactions with reactive oxygen species (ROS) and other free radicals, thereby preventing oxidative damage to cells and tissues .

Comparison with Similar Compounds

Table 1: Solubility and Stability of Selected Derivatives

Compound Substituents Solubility (CDCl₃) Stability Notes
DMHQ Morpholinomethyl 1.7 M → <0.1 M Polymorphic transition
MMHQ Morpholinomethyl + methyl <0.1 M Steric hindrance
2,5-Bis(benzyloxy) analog Benzyloxy Not reported Likely hydrophobic

Tautomerism and Optoelectronic Behavior

Hydrogen bonding and tautomerism significantly impact optoelectronic properties:

  • BPH (2,5-bis((E)-(phenylimino)methyl)benzene-1,4-diol): Prefers the iminol/cis-ketoenamine tautomer in hydrated environments, enabling humidity-sensitive charge-transfer excited states for sensor applications .
  • BDIBD derivatives : Incorporate dual imidazole groups, facilitating ESIPT mechanisms that broaden optical responses for full-color displays and near-infrared organic lasers .

Table 2: Key Optoelectronic Properties

Compound Key Feature Application Reference
BPH Humidity-sensitive tautomerism Environmental sensors
BDIBD derivatives Dual ESIPT pathways Organic lasers, displays
DMHQ Polymorphism-dependent redox Flow battery electrolytes

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